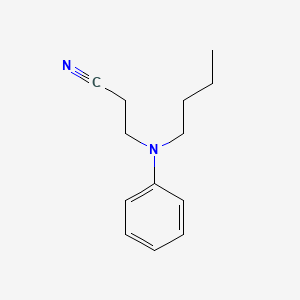Propanenitrile, 3-(butylphenylamino)-
CAS No.: 61852-40-2
Cat. No.: VC3700529
Molecular Formula: C13H18N2
Molecular Weight: 202.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 61852-40-2 |
|---|---|
| Molecular Formula | C13H18N2 |
| Molecular Weight | 202.3 g/mol |
| IUPAC Name | 3-(N-butylanilino)propanenitrile |
| Standard InChI | InChI=1S/C13H18N2/c1-2-3-11-15(12-7-10-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,11-12H2,1H3 |
| Standard InChI Key | KMGZOJSHGRNXOC-UHFFFAOYSA-N |
| SMILES | CCCCN(CCC#N)C1=CC=CC=C1 |
| Canonical SMILES | CCCCN(CCC#N)C1=CC=CC=C1 |
Introduction
Molecular Structure and Basic Properties
Propanenitrile, 3-(butylphenylamino)- consists of a propanenitrile backbone with a butylphenylamino group attached. The molecular framework contains a three-carbon chain terminated by a nitrile group (-C≡N), with the phenylamino group bearing a butyl substituent. This structure incorporates both polar and nonpolar regions, contributing to its chemical versatility.
Based on structural analogs, this compound likely exhibits the following fundamental properties:
The presence of both the nitrile group and the secondary amine creates sites for hydrogen bonding and chemical reactivity, while the butyl chain enhances lipophilicity. The compound's structure suggests it would have moderate polarity, making it soluble in organic solvents but less so in water.
Chemical Reactivity and Synthesis
Chemical Reactivity
The reactivity of Propanenitrile, 3-(butylphenylamino)- is primarily determined by its functional groups. The nitrile group can undergo several transformations:
-
Hydrolysis to form amides and carboxylic acids
-
Reduction to primary amines
-
Addition reactions with nucleophiles
-
Cyclization reactions when in proximity to other functional groups
The secondary amine nitrogen serves as a nucleophilic center capable of participating in various reactions, including:
-
Alkylation and acylation
-
Formation of amides
-
Coordination with metals
-
Participation in cyclization reactions
These reactive centers make the compound potentially valuable as an intermediate in the synthesis of complex molecules.
Physical Properties
Spectroscopic Characteristics
The spectroscopic profile of Propanenitrile, 3-(butylphenylamino)- would exhibit distinctive features attributable to its structural elements:
-
IR Spectroscopy:
-
Strong C≡N stretching band around 2240-2260 cm⁻¹
-
N-H stretching around 3300-3500 cm⁻¹
-
Aromatic C-H stretching at 3030-3080 cm⁻¹
-
Aliphatic C-H stretching at 2850-2950 cm⁻¹
-
-
NMR Spectroscopy:
-
¹H NMR would show signals for:
-
Aromatic protons (δ 6.5-7.5 ppm)
-
N-H proton (δ 3.5-4.5 ppm)
-
Methylene protons adjacent to nitrile (δ 2.5-2.8 ppm)
-
Methylene protons adjacent to nitrogen (δ 3.0-3.3 ppm)
-
Butyl chain protons (δ 0.8-1.8 ppm)
-
-
-
Mass Spectrometry:
-
Molecular ion peak at m/z 202
-
Fragmentation patterns showing loss of the butyl group and cleavage near the amine linkage
-
Analytical Methods
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for the analysis of Propanenitrile, 3-(butylphenylamino)-, based on established procedures for similar compounds. A reverse-phase approach would be most suitable:
For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid, maintaining similar separation efficiency while enabling MS detection .
Spectroscopic Identification
Identification and purity assessment would typically involve:
-
FTIR spectroscopy for functional group confirmation
-
NMR spectroscopy (¹H and ¹³C) for structural verification
-
High-resolution mass spectrometry for molecular weight confirmation
These complementary techniques would provide comprehensive characterization of the compound's identity and purity.
The compound would likely carry GHS hazard statements similar to its structural analogs, including H315 (causes skin irritation) and H319 (causes serious eye irritation) .
Structure-Activity Relationships
Electronic Properties
The electronic configuration of Propanenitrile, 3-(butylphenylamino)- features several important aspects:
-
The nitrile group acts as an electron-withdrawing moiety
-
The amino nitrogen serves as an electron-donating center
-
The phenyl ring enables electronic delocalization
-
The butyl chain provides steric bulk and hydrophobicity
These electronic features would influence the compound's reactivity and potential interactions with biological systems. The electron distribution would be particularly relevant for its potential use as a ligand in coordination chemistry or as a pharmacophore in drug design.
Comparison with Structural Analogs
Comparing Propanenitrile, 3-(butylphenylamino)- with structurally related compounds reveals important trends:
The butyl substituent in Propanenitrile, 3-(butylphenylamino)- would be expected to enhance lipophilicity and potentially affect the pKa of the amino group compared to its methyl-substituted counterpart.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume